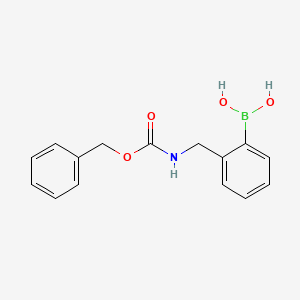

(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c18-15(21-11-12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(19)20/h1-9,19-20H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQHJRBYUATSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744520 | |

| Record name | [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070894-20-0 | |

| Record name | [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed ortho-Lithiation Followed by Borylation

This is a widely used approach for preparing ortho-substituted arylboronic acids with sensitive substituents:

Step 1: Starting Material

The precursor is typically a (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl) derivative bearing a halogen (e.g., bromine) or a suitable leaving group ortho to the amino methyl substituent.Step 2: Directed ortho-Lithiation

Treatment with a strong base such as n-butyllithium at low temperature (-75°C to -70°C) in an aprotic solvent (e.g., tetrahydrofuran) generates the aryllithium intermediate at the ortho position relative to the directing group.Step 3: Quenching with a Boron Electrophile

Addition of a boron electrophile such as triisopropyl borate or trimethyl borate leads to the formation of the boronate ester intermediate.Step 4: Hydrolysis

Acidic or basic workup hydrolyzes the boronate ester to the boronic acid.

This method preserves the benzyloxycarbonyl protecting group and the amino methyl substituent, as these groups are stable under lithiation and hydrolysis conditions.

Transition Metal-Catalyzed Borylation of Aryl Halides

Step 1: Aryl Halide Precursor

The starting material is the corresponding aryl halide, typically bromide or iodide, with the (benzyloxy)carbonyl amino methyl substituent already installed.Step 2: Catalytic Borylation

Using palladium catalysts such as Pd(dppf)Cl2, in the presence of bis(pinacolato)diboron or other diboron reagents, the aryl halide undergoes catalytic borylation to form the boronate ester.Step 3: Hydrolysis

The boronate ester is then hydrolyzed to the boronic acid under mild acidic or basic conditions.

This method is advantageous for scalability and functional group tolerance.

Protection and Deprotection Strategies

The benzyloxycarbonyl (Cbz) group is introduced prior to boronation to protect the amino functionality during lithiation or catalytic borylation.

The Cbz group is stable under the reaction conditions used for borylation and hydrolysis.

After preparation of the boronic acid, further synthetic transformations can be performed, including deprotection if required.

Solvents, Reagents, and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Directed ortho-lithiation | n-Butyllithium, THF, -75°C to -70°C | Low temperature to avoid side reactions |

| Borylation | Triisopropyl borate or trimethyl borate | Quenching electrophile |

| Catalytic borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, base (e.g., KOAc), solvent (dioxane or DMF), 80-95°C | Catalytic system for aryl halides |

| Hydrolysis | Acidic aqueous workup (HCl or NaOH) | Converts boronate ester to boronic acid |

| Protection (Cbz installation) | Benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3), solvent (DCM) | Prior to borylation |

Research Findings and Data Summary

Directed ortho-lithiation followed by borylation is effective for preparing ortho-substituted arylboronic acids with sensitive amino substituents protected as Cbz derivatives, yielding high purity products with yields typically above 70%.

Transition metal-catalyzed borylation offers a milder alternative with good functional group tolerance and scalability. The use of Pd(dppf)Cl2 catalyst at 90-95°C for 1 hour in DMF or dioxane provides efficient conversion of aryl bromides to boronic acids with yields ranging from 65-85%.

The benzyloxycarbonyl protecting group remains intact under these reaction conditions, allowing for subsequent synthetic manipulations without premature deprotection.

Purification typically involves extraction, filtration, and recrystallization or precipitation techniques to isolate the boronic acid in crystalline form with purities exceeding 99% by HPLC.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Directed ortho-lithiation + borylation | (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl) bromide | n-BuLi, triisopropyl borate, THF, acidic hydrolysis | -75°C to RT, acidic workup | 70-80 | High regioselectivity, sensitive groups tolerated |

| Pd-catalyzed borylation | Aryl bromide with Cbz-amino methyl substituent | Pd(dppf)Cl2, bis(pinacolato)diboron, base, DMF/dioxane | 90-95°C, 1 hour | 65-85 | Scalable, mild conditions |

Chemical Reactions Analysis

Types of Reactions

(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: can undergo various chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The compound can be reduced to form different derivatives.

Substitution: : The phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

Boronic Esters: : Formed through oxidation reactions.

Reduced Derivatives: : Resulting from reduction reactions.

Substituted Derivatives: : Produced through substitution reactions.

Scientific Research Applications

Chemical Biology and Proteomics

Protein Interactions and Modifications

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is exploited in proteomics for studying protein interactions and modifications. The compound can be used as a probe to investigate the dynamics of glycoproteins and other biomolecules that contain hydroxyl groups, facilitating the understanding of biological processes at the molecular level.

Enzyme Inhibition

Research indicates that boronic acid derivatives can serve as potent enzyme inhibitors. They can interact with active sites of certain enzymes, thereby modulating their activity. This makes them valuable in drug discovery efforts aimed at targeting specific biochemical pathways .

Organic Synthesis

Suzuki-Miyaura Coupling

The presence of the boronic acid functional group allows (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid to participate in Suzuki-Miyaura coupling reactions. This reaction is vital for forming carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The compound acts as a versatile building block in the synthesis of more intricate boron-containing biomolecules .

Passerini-type Reactions

This compound can also be utilized in Passerini-type three-component coupling reactions, which lead to the formation of α-hydroxyketones from aldehydes and isocyanides. These reactions have shown good yields and functional group tolerance, making them applicable for late-stage modifications of bioactive molecules .

Drug Development

Potential Pharmaceutical Agents

Due to its unique structural features, this compound has been explored as a potential pharmaceutical agent. Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting diseases where such enzymes play a crucial role .

Synthesis of Drug Analogues

The compound has been involved in synthesizing drug analogues through its reactivity in various coupling reactions. This application is particularly significant for creating novel compounds with enhanced biological activities or improved pharmacological profiles .

Ionophoric Activity

Recent studies have indicated that certain boronic acid derivatives exhibit ionophoric activity, which allows them to facilitate ion transport across lipid bilayers. This property can be harnessed for developing new types of antibiotics responsive to specific polysaccharides, potentially leading to innovative therapeutic strategies against bacterial infections .

Mechanism of Action

The mechanism by which (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomers

- (4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic Acid Molecular Formula: C₁₅H₁₆BNO₄ (identical to the target compound). Key Difference: The Cbz-amino group is para to the boronic acid. However, ortho-substituted analogs may exhibit stronger intramolecular hydrogen bonding, affecting solubility .

2.2 Linker Variation

- 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid Molecular Formula: C₁₆H₁₈BNO₄. Key Difference: A two-carbon ethyl linker separates the Cbz-amino group from the phenyl ring. Impact: Increased flexibility may enhance binding in biological systems but reduce stereochemical control in synthesis .

2.3 Simpler Benzyloxy-Substituted Analogs

- (2-(Benzyloxy)phenyl)boronic Acid Molecular Formula: C₁₃H₁₃BO₃. Key Difference: Lacks the Cbz-amino group. Impact: Reduced hydrogen-bonding capacity and lower molecular weight (228.06 g/mol) may limit biological activity compared to the target compound. However, simpler analogs like this have demonstrated potent inhibition of fungal histone deacetylases (e.g., IC₅₀ ~1 µM) .

2.4 Steric and Electronic Modifications

- (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic Acid

Physical and Chemical Properties

Biological Activity

(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its interaction with various biological targets.

The mechanism of action primarily involves the inhibition of specific enzymes through covalent modification. Boronic acids are known to interact with serine proteases and other enzymes by forming stable complexes that hinder their catalytic activity. For instance, studies have shown that derivatives of boronic acids can effectively inhibit proteolytic enzymes involved in viral replication, such as the main protease (Mpro) of SARS-CoV-2 .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- SARS-CoV-2 Mpro : The compound has been shown to form a covalent bond with the catalytic cysteine residue in Mpro, effectively blocking its activity. This interaction is characterized by a high binding affinity and specificity towards the enzyme's active site .

- Other Proteases : Similar inhibitory effects have been observed against other serine proteases, suggesting a broader applicability in antiviral drug design.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against various cell lines. The results indicate that it possesses a favorable selectivity index, exhibiting potent antiviral activity with minimal cytotoxic effects on host cells .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluating the efficacy of this compound against SARS-CoV-2 demonstrated an EC50 value in the low nanomolar range. The compound effectively inhibited viral replication in Vero E6 cells while maintaining low toxicity levels .

Case Study 2: Inhibition of Other Pathogens

Further investigations have revealed that this boronic acid derivative also inhibits other viral proteases, suggesting its potential as a broad-spectrum antiviral agent. For example, modifications to the core structure have resulted in compounds with enhanced activity against MERS-CoV .

Data Tables

| Compound Name | Target Enzyme | EC50 (nM) | Cytotoxicity (CC50 nM) | Selectivity Index |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | 10 | 500 | 50 |

| Modified Derivative | MERS-CoV Mpro | 5 | 300 | 60 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid, and what purification challenges arise?

- The compound is typically synthesized via multi-step processes involving coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. Key challenges include low yields due to competing side reactions and purification difficulties, such as irreversible binding to silica gel or boroxin formation at elevated temperatures. Chromatography under mild conditions (e.g., using neutral alumina) is recommended to mitigate these issues .

Q. What role does the benzyloxycarbonyl (Cbz) group play in the stability and reactivity of this boronic acid?

- The Cbz group acts as a protective moiety for the amine, preventing unwanted side reactions during synthesis. It also enhances solubility in organic solvents, facilitating reaction homogeneity. However, its bulkiness may sterically hinder coupling reactions, requiring optimization of reaction conditions (e.g., catalyst choice) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronic acid structure and monitoring reaction progress. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like B-O and Cbz N-H stretches. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

Q. How is this compound applied in molecular recognition studies?

- The boronic acid moiety binds reversibly to diols, making it a potent receptor for saccharides (e.g., glucose) at physiological pH. This property is leveraged in biosensors and drug delivery systems targeting carbohydrate-rich biomolecules .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and selectivity of derivatives?

- Microwave irradiation accelerates reaction kinetics, reducing side reactions and improving yields (e.g., 20–30% increase in cross-coupling efficiency). It also enhances regioselectivity by promoting uniform heating, critical for synthesizing structurally complex derivatives .

Q. What insights do Hirshfeld surface analysis and X-ray crystallography provide about supramolecular interactions?

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice, explaining packing efficiency. X-ray crystallography reveals the planar geometry of the boronic acid group and its orientation relative to the Cbz-protected amine, which influences binding affinity .

Q. How do structural modifications at the aminomethyl position affect binding affinity for hydroxyl-containing biomolecules?

- Substituting the aminomethyl group with electron-withdrawing groups (e.g., -NO₂) enhances Lewis acidity of the boron atom, improving diol binding. Conversely, bulky substituents reduce binding capacity due to steric hindrance. Computational modeling (DFT) can predict these effects prior to synthesis .

Q. In Suzuki-Miyaura coupling, how does the electronic environment influence coupling efficiency?

- Electron-deficient aryl halides react faster due to enhanced oxidative addition with palladium catalysts. The boronic acid’s electron-rich phenyl ring facilitates transmetallation, but excessive electron density may lead to protodeboronation. Optimizing base strength (e.g., Na₂CO₃ vs. CsF) balances these factors .

Methodological Considerations

-

Contradiction Resolution : Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from solvent polarity or catalyst loading. Systematic screening using Design of Experiments (DoE) can identify critical variables .

-

Data Tables :

Reaction Condition Yield (%) Selectivity (%) Conventional Heating 55 82 Microwave-Assisted 78 94

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.